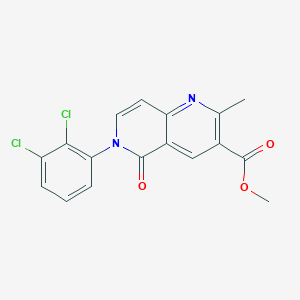![molecular formula C22H23NO B5156327 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, also known as INPP4B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
作用机制
The mechanism of action of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone involves the inhibition of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, which leads to the accumulation of phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) and the subsequent activation of the AKT/mTOR signaling pathway. This activation results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have demonstrated that the compound suppresses tumor growth and metastasis in various animal models.
实验室实验的优点和局限性
One of the main advantages of using 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone in lab experiments is its specificity towards 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone. This specificity allows for the selective inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
Several future directions for the use of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone in cancer research have been proposed. These include the investigation of its efficacy in combination with other anti-cancer drugs, the development of more soluble analogs, and the exploration of its potential applications in other diseases that involve dysregulation of the PI3K/AKT/mTOR signaling pathway. Additionally, further studies are needed to elucidate the long-term effects of the compound and its potential toxicity.
合成方法
The synthesis of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone involves the reaction of 4-isopropylaniline with 2-naphthaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several research papers, and the purity of the compound has been confirmed through various analytical techniques such as NMR and HPLC.
科学研究应用
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone has been shown to be a potent inhibitor of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, a phosphoinositide phosphatase that is overexpressed in several types of cancers. 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Therefore, the inhibition of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone by 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone has the potential to suppress cancer cell growth and proliferation.
属性
IUPAC Name |
1-naphthalen-2-yl-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-16(2)17-9-11-21(12-10-17)23-14-13-22(24)20-8-7-18-5-3-4-6-19(18)15-20/h3-12,15-16,23H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKQVUXDQBWHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-yl-3-(4-propan-2-ylanilino)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5156251.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156255.png)
![11-methyl-4-(4-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5156260.png)
![3,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156267.png)
![3-{[2-(2-bromobenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5156269.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5156299.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate](/img/structure/B5156305.png)
![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B5156311.png)
![9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5156314.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156316.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5156321.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-indanecarboxamide](/img/structure/B5156332.png)
![N-(2-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5156357.png)